molecular formula C10H8O B170400 1-Naphthol CAS No. 1321-67-1

1-Naphthol

Cat. No. B170400
CAS RN: 1321-67-1
M. Wt: 144.17 g/mol
InChI Key: KJCVRFUGPWSIIH-UHFFFAOYSA-N
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Description

1-Naphthol, also known as α-naphthol, is an organic compound with the formula C10H7OH . It is a fluorescent white solid . 1-Naphthol differs from its isomer 2-naphthol by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol . Both isomers are soluble in simple organic solvents . They are precursors to a variety of useful compounds .


Synthesis Analysis

1-Naphthol is prepared by two main routes . In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis . The reaction can be represented as follows: C10H8 + HNO3 → C10H7NO2 + H2O C10H7NO2 + 3H2 → C10H7NH2 + 2H2O C10H7NH2 + H2O → C10H7OH + NH3


Molecular Structure Analysis

The molecular formula of 1-Naphthol is C10H8O . It has an average mass of 144.170 Da and a Monoisotopic mass of 144.057510 Da . The OH group of cis-1-naphthol points ≈6° out of plane, which is consistent with the inertial defect data of cis- and trans-1-naphthol .


Chemical Reactions Analysis

Some reactions of 1-naphthol are explicable with reference to its tautomerism, which produces a small amount of the keto tautomer . One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene . 1-Naphthol biodegrades via formation of 1-naphthol-3,4-oxide, which converts to 1,4-naphthoquinone .


Physical And Chemical Properties Analysis

1-Naphthol is a colorless or white solid . It has a density of 1.10 g/cm3 . Its melting point is 95 to 96 °C and boiling point is 278 to 280 °C . It is soluble in ethanol, ether, benzene, chloroform and alkali solutions, but insoluble in water .

Scientific Research Applications

Multicomponent Catalytic Synthesis of Amidoalkyl-Naphthols

1-Naphthol plays a crucial role as a synthetic intermediate in medicinal chemistry. Its diverse pharmaceutical, industrial, and synthetic applications have been extensively researched. Recent advancements in green catalysts and methodologies for synthesizing 1-amidoalkyl-2-naphthols highlight its importance in various applications, including biological and pharmacological areas (Singh et al., 2020).

Environmental and Biological Monitoring

1-Naphthol is identified as a significant metabolite of certain pesticides and naphthalene, with genotoxic and carcinogenic properties. Novel strategies for developing methods like competitive indirect enzyme-linked immunosorbent assay (ciELISA) for detecting 1-Naphthol in biological samples, such as urine, emphasize its relevance in environmental safety and health monitoring (Chen et al., 2020).

Photocatalytic Degradation in Wastewater Treatment

The degradation of 1-Naphthol from water using photocatalysts like N, S-doped TiO2 demonstrates its environmental implications. Such research provides effective methods for treating wastewater containing 1-Naphthol, highlighting its use in addressing environmental pollution (Mahmoodi et al., 2022).

Electrochemical Response and Detection

Studies exploring the electrochemical responses of 1-Naphthol isomers and their simultaneous determination in environmental samples show its significance in analytical chemistry and environmental monitoring. Such studies assist in understanding the behavior of naphthol in various ecological settings (Brocenschi et al., 2017).

Adsorptive Removal from Water

Research on the adsorptive removal of 1-Naphthol using materials like Zeolitic imidazolate framework-67 (ZIF-67) underscores its role in water purification technologies. Such studies are essential for developing new materials and methods for removing pollutants like 1-Naphthol from water sources (Yan et al., 2017).

Safety And Hazards

1-Naphthol causes skin irritation and serious eye damage . It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It may cause blood abnormalities and may cause liver and kidney damage .

Future Directions

Increasing research interests have been paid to developing efficient multifunctional material systems (MFMS) by using various composite materials, owing to their useful properties and good stability . 1-Naphthols, especially how the type and position of a substituent influence the reactivity and properties, are being systematically studied .

properties

IUPAC Name

naphthalen-1-ol
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InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
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InChI Key

KJCVRFUGPWSIIH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O
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Molecular Formula

C10H8O
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Related CAS

26716-77-8, 19402-71-2 (potassium salt)
Record name 1-Naphthol homopolymer
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DSSTOX Substance ID

DTXSID6021793
Record name 1-Naphthol
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Molecular Weight

144.17 g/mol
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Physical Description

Pellets or Large Crystals, Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline], Solid
Record name 1-Naphthalenol
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Boiling Point

288 °C, 279.00 to 280.00 °C. @ 760.00 mm Hg
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Flash Point

153 °C (open cup)
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Solubility

In water, 866 mg/L at 25 °C, Very soluble in ethanol and ether, soluble in acetone, Freely soluble in benzene, chloroform and alkali hydroxide solutions, 866 mg/L @ 24C (exp)
Record name 1-NAPHTHOL
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Density

1.0954 at 98.7 °C/4 °C
Record name 1-NAPHTHOL
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Vapor Pressure

0.000274 [mmHg], 1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/
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Mechanism of Action

The mechanism(s) of toxicity of 1-naphthol and two of its possible metabolites, 1,2- and 1,4-naphthoquinone, to freshly isolated rat hepatocytes has been studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. [1-14C]-1-Naphthol was metabolised by hepatocytes predominantly to its glucuronic acid and sulphate ester conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decrease in intracellular glutathione (GSH), which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NAD(P)H:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. These results support the suggestion that the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolised by one electron reduction to naphthosemiquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol.
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Product Name

1-Naphthol

Color/Form

Yellow monoclinic needles from water, Colorless prisms (from toluene)

CAS RN

90-15-3, 1321-67-1
Record name 1-Naphthol
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Melting Point

96 °C, 94.00 to 95.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods I

Procedure details

By reference to manufacturing example 1 according to an embodiment described in Japanese Patent Laid-Open Publication No. Hei 11-272014, a naphthol pigment (a pigment red 238) is prepared. More specifically, 50 parts by mass (0.21 parts by mol) of 3-Amino-4-Methoxybenzanilide is dispersed into 1000 parts of mass of water, into which ice is added to set a temperature to 0° C. to 5° C. The resultant solution is agitated for 20 minutes after the addition of 60 parts by mass (0.58 parts by mol) of 35% HCl water solution, and then agitated for 60 minutes after the addition of 50 parts by mass (0.22 parts by mol) of 30% nitrite soda water solution. Subsequently, 2 parts by mass (0.02 parts by mol) of sulfamic acid are added to the solution to remove nitrite, and 50 parts by mass (0.37 parts by mol) of acetic acid soda and 75 parts by mass (1.12 parts by mol) of 90% acetic acid are further added to the solution, to thereby obtain a diazonium salt solution. Separately from this preparation, 68 parts by mass (0.21 parts by mol) of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxylic amide is dissolved in 1000 parts by mass of water in conjunction with 25 parts by mass (0.63 parts by mol) of caustic soda at a temperature of 80° C. or lower, to which 3 parts by mass (corresponding to 2.49 weight percent relative to the pigment) of minerite 100 is further added to obtain a coupler solution. The coupler solution is added to the above-described diazonium salt solution at a temperature of 10° C. or lower in order to induce a coupling reaction, and then treated by heat at 90° C. Subsequently, the resultant solution is filtered and rinsed, and then dried at a temperature of 100° C. Further, the resultant product having been dried is pulverized. As a result, 117 parts by mass (0.20 parts by mol) of a naphthol pigment is obtained. The obtained naphthol pigment has a volume average particle size D50 of 70 nm. This pigment is hereinafter referred to as “naphthol pigment A.”
Quantity
0 (± 1) mol
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reactant
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Name
diazonium salt
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Synthesis routes and methods II

Procedure details

A mixture of 50.0 g (0.28 mole) of 6-methoxy-1-tetralone and 9.2 g (0.29 mole) of elemental sulfur was stirred and heated at 250°-260° for three hours (until the evolution of hydrogen sulfide gas had ceased). The mixture was cooled and then subjected to bulb-to-bulb distillation. The distillate was dissolved in 300 ml of dichloromethane, and the solution was extracted with 1.0N potassium hydroxide solution (3×150 ml). The base extracts were combined, cooled in ice, and acidified with 10% hydrochloric acid to precipitate the crude naphthol product as a gum. Trituration of the gum with tert-butyl methyl ether yielded 16.8 g (34% yield) of the analytically pure naphthol, mp 84°-86° (a mp of 83°-84° is given by M. P. Sibi, J. W. Dankwardt, and V. Snieckus, J. Org. Chem., 51, 271 (1986)).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
9.2 g
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reactant
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Yield
34%

Synthesis routes and methods III

Procedure details

At 170° C. and 100 mm Hg, 14 g of alpha-naphthol and 18 g of dimethyl urethane were reacted in the presence of 1.5 g of titanium tetra-isopropylate. In 5 hours a 32% convertion of naphthol was obtained, with total selectivity to methyl naphthyl urethane.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium tetra-isopropylate
Quantity
1.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

At 150° C. and 100 mm Hg, 14 g of beta-naphthol and 9 g of dimethyl urethane were reacted in the presence of 0.7 g ZnCl2. A conversion of 2% of naphthol to methyl naphthyl urethane was obtained.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

A 0.5 mg/ml solution of a first compound (p-phenylenediamine, “A”) and a 0.5 mg/ml solution of a second compound (1-naphthol, “B”) was prepared by dissolving the compound in the appropriate amount of 0.1 M CH3COONa, pH 5.5, buffer. A total volume of 100 ml was used in each LOM beaker. 100 ml “A” was added to one beaker and 50 ml “A” and 50 ml “B” were combined to form 100 ml in a second beaker. Swatches of the materials listed above were wetted in DI water and soaked in the precursor solutions. A Polyporus pinsitus laccase (“PpL”) with an activity of 70 LACU/ml (100 LACU/mg) was added to each beaker at a concentration of 12.5 mg/l. The LOM beakers were sealed and mounted in the LOM. After 1 hour at 42 RPM and 30° C., the LOM was stopped. The spent liquor was poured off and the swatches were rinsed in cold tap water for about 15 minutes. The swatches were dried at room temperature CIELAB values were measured for all of the swatches using the Macbeth ColorEye 7000. The results are given in Tables 23 and 24.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthol
Reactant of Route 2
1-Naphthol
Reactant of Route 3
1-Naphthol
Reactant of Route 4
1-Naphthol
Reactant of Route 5
1-Naphthol
Reactant of Route 6
1-Naphthol

Citations

For This Compound
67,600
Citations
G Zhao, J Li, X Wang - Chemical Engineering Journal, 2011 - Elsevier
… The amount of adsorbed 1-naphthol on sulfonated graphene nanosheets is calculated from the difference between the initial concentration of 1-naphthol and the final one of 1-naphthol …
Number of citations: 269 www.sciencedirect.com
CM Harris, BK Selinger - The Journal of Physical Chemistry, 1980 - ACS Publications
… of ROH* was the dominant emission from 1-naphthol in … In order toclarify the fluorimetric pH titration behavior of 1-naphthol in … lifetimes of 1-naphthol at various proton concentrations. …
Number of citations: 134 pubs.acs.org
B Chen, Z Chen - Chemosphere, 2009 - Elsevier
… 1-naphthol was significantly larger than naphthalene due to the former owning additional specific interactions. For 1-naphthol … For 1-naphthol with low concentrations and naphthalene, …
Number of citations: 718 www.sciencedirect.com
SK Samanta, AK Chakraborti, RK Jain - Applied Microbiology and …, 1999 - Springer
… We have shown here the formation of a new intermediate, 1-naphthol, in the degradative pathway of HL4 and DLC-P11; this intermediate is then metabolized into salicylic acid or o-…
Number of citations: 239 link.springer.com
MJ Salloum, MJ Dudas, WB McGill - Organic Geochemistry, 2001 - Elsevier
… used in sorption studies with 1-naphthol. The organic carbon-… The Black, Brown, and Peat HA 1-naphthol K oc values are … The humin samples exhibited much higher 1-naphthol K oc …
Number of citations: 112 www.sciencedirect.com
JR Bourne, OM Kut, J Lenzner… - Industrial & engineering …, 1990 - ACS Publications
1. Introduction The diazo coupling of 1-naphthol with diazotized sulf-anilic acid in alkaline solutionat room temperature has been in use for some years as a test reaction to investigate …
Number of citations: 82 pubs.acs.org
BZ Magnes, NV Strashnikova… - Israel Journal of …, 1999 - Wiley Online Library
… 1 -methoxynaphthalene and 1naphthol were measured in pure … of 1methoxynaphthalene and 1 -naphthol in pure nonpolar … Our analysis of the fluorescence spectra of 1-naphthol and 1…
Number of citations: 37 onlinelibrary.wiley.com
AM Alkilany, RL Frey, JL Ferry, CJ Murphy - Langmuir, 2008 - ACS Publications
… We have investigated the uptake of 1-naphthol as a … 1-naphthol partitioning into the CTAB bilayer on gold nanorods fits the Langmuir model. The maximum number of bound 1-naphthol …
Number of citations: 109 pubs.acs.org
C Boyd, MJ Larkin, KA Reid, ND Sharma… - Applied and …, 1997 - Am Soc Microbiol
… This compound spontaneously hydrolyzes to 1-naphthol, … We describe here the independent regulation of 1-naphthol … by cells which express 1-naphthol and naphthalene oxygenases. …
Number of citations: 131 journals.asm.org
R Knochenmuss, S Leutwyler - The Journal of chemical physics, 1989 - pubs.aip.org
… supersonically cooled neutral clusters, 1‐naphthol⋅(H 2 O) n … in nature to the spectra of bare 1‐naphthol; (2) the medium‐… and the spectra approach that of 1‐naphthol in bulk ice at n≊…
Number of citations: 161 pubs.aip.org

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